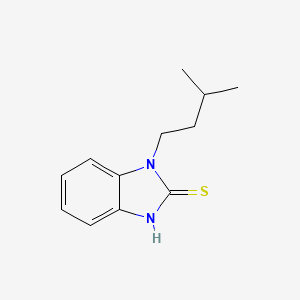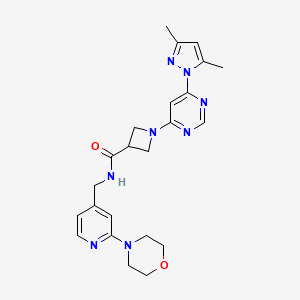
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N8O2 and its molecular weight is 448.531. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antitumoral Activity
Compounds with pyrazole and triazole moieties have been associated with antiviral and antitumoral activities. The presence of a pyrazole ring in the compound suggests it may have potential in developing treatments for viral infections and cancer .
Antibacterial and Antifungal Properties
The pyrazole component is also known for its antibacterial and antifungal properties. This compound could be explored for use in new antibiotics or antifungal medications .
Anti-inflammatory Applications
Pyrazole derivatives are known to act as cyclo-oxygenase-2 inhibitors, which are used in anti-inflammatory drugs. This compound could be investigated for its efficacy in reducing inflammation .
Antidiabetic Potential
The structural similarity to known antidiabetic drugs that contain heterocyclic compounds suggests that this compound might be used in the treatment of diabetes .
Neurological Disorders
Morpholine, a feature of this compound, is found in various pharmacological agents that treat neurological disorders. Research could explore its use in medications for Parkinson’s disease or other neurodegenerative conditions .
Antioxidant Effects
Compounds with nitrogen-containing heteroaromatics, such as pyrazole, often exhibit antioxidant properties. This compound could be beneficial in preventing oxidative stress-related diseases .
Chemotherapeutic Value
Given the compound’s structural complexity, it may interact with various biological pathways, suggesting a potential role in chemotherapy, particularly in targeting specific types of cancer cells .
Enzyme Inhibition
The compound could be studied for its ability to inhibit specific enzymes, which is a common strategy in drug development for various diseases, including hypertension and HIV .
properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-16-9-17(2)31(28-16)22-11-21(26-15-27-22)30-13-19(14-30)23(32)25-12-18-3-4-24-20(10-18)29-5-7-33-8-6-29/h3-4,9-11,15,19H,5-8,12-14H2,1-2H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFICSQCOYKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=NC=C4)N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

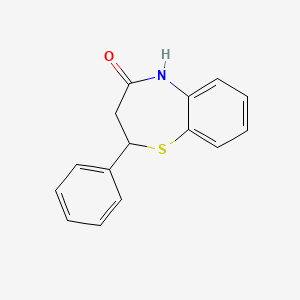
![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)
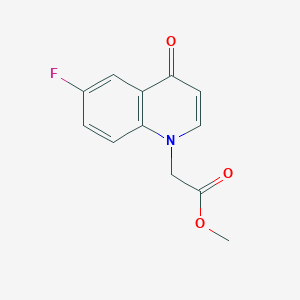

![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)
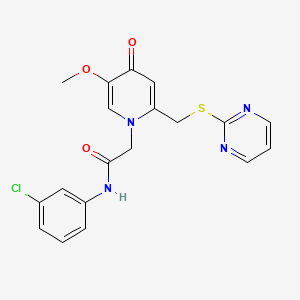
![1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915050.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)

